GW2580 addresses selectivity gaps in CSF1R research. Dual CSF1R/c-Kit inhibitors confound interpretation in cancer and neuroinflammation models. This orally bioavailable, ATP-competitive c-FMS inhibitor (IC50 30-60 nM) selectively blocks macrophage/microglia proliferation without hitting c-Kit, ensuring clean target engagement.
GW2580 is a potent, orally bioavailable, and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS kinase. It functions as an ATP-competitive inhibitor, blocking CSF-1-mediated signaling which is critical for the proliferation, differentiation, and survival of macrophages, microglia, and osteoclasts. With a reported in vitro IC50 of approximately 30-60 nM for c-FMS, it demonstrates significant selectivity, being largely inactive against a wide panel of other kinases, which is a critical attribute for targeted research applications. This pharmacological profile makes GW2580 a key tool for investigating the role of macrophage and microglia populations in oncology, neuroinflammation, and inflammatory diseases.
While multiple inhibitors target the CSF1R pathway, they are not functionally interchangeable due to critical differences in kinase selectivity, cellular effects, and pharmacokinetic properties. For example, inhibitors like Pexidartinib (PLX3397) exhibit potent activity against both CSF1R and c-Kit, making them unsuitable for studies where these pathways must be distinguished. In contrast, GW2580 demonstrates high selectivity for c-FMS over c-Kit and a panel of other kinases, reducing the risk of confounding off-target effects. Furthermore, some CSF1R inhibitors like PLX5622 cause significant microglial depletion, whereas GW2580 primarily inhibits proliferation without ablating the entire cell population. This distinction is critical, as the choice of inhibitor directly impacts experimental outcomes, data interpretation, and reproducibility, making arbitrary substitution a significant source of experimental variability.
Other CSF-1R inhibitors (e.g., PLX3397, BLZ945) often inhibit PDGFRβ and cKit; this may shift cell signaling readouts in vascular or mast cell studies.
GAM repolarization endpoint differs among CSF-1R inhibitors; reported M1-like shift observed with GW2580 may not transfer to PLX3397 or BLZ945.
GW2580 tolerability endpoint context after 21-day dosing may not predict outcomes with alternative CSF-1R inhibitors; review histology data for each compound.
GW2580 is characterized by its high selectivity for c-FMS (CSF1R) over other structurally related kinases, a critical factor for targeted research. In a broad kinase screen, GW2580 was found to be 150- to 500-fold more selective for c-FMS compared to a panel of 26 other kinases, including c-Kit. In contrast, a common alternative, Pexidartinib (PLX3397), is a multi-kinase inhibitor with potent activity against both CSF1R (IC50 = 13-20 nM) and c-Kit (IC50 = 10-27 nM). This makes GW2580 a more suitable tool for specifically interrogating the CSF1R pathway without the confounding inhibition of c-Kit, which is crucial in many cancer and immunology models.
| Evidence Dimension | Kinase Inhibition Selectivity (CSF1R vs. c-Kit) |
| Target Compound Data | GW2580: 150- to 500-fold more selective for c-FMS over c-Kit and other kinases. |
| Comparator Or Baseline | Pexidartinib (PLX3397): Potent dual inhibitor with IC50 values of ~13-20 nM for CSF1R and ~10-27 nM for c-Kit. |
| Quantified Difference | GW2580 offers a significantly wider selectivity window between CSF1R and c-Kit compared to the near-equivalent potency of Pexidartinib. |
| Conditions | In vitro kinase activity assays. |
This high selectivity allows for unambiguous attribution of biological effects to CSF1R inhibition, enhancing data quality and reproducibility in studies where c-Kit signaling is a confounding variable.
A key procurement differentiator for GW2580 is its primary effect on inhibiting microglia proliferation rather than inducing widespread cell death. Studies in mouse models of neurodegenerative diseases show that GW2580 treatment reduces microglial proliferation and inflammatory responses without causing a significant reduction in the overall number of microglia. This contrasts with other CSF1R inhibitors like PLX3397 and PLX5622, which are often used specifically for their ability to cause substantial (up to 99%) microglial depletion. For instance, one study noted GW2580 led to a ~30% reduction in microglia restricted to the chronic phase, whereas PLX3397 caused substantial depletion starting in the acute phase. This makes GW2580 the appropriate choice for studying the effects of modulating microglial activation and expansion while preserving the resident microglia population.
| Evidence Dimension | Effect on Microglia Population |
| Target Compound Data | GW2580: Primarily inhibits proliferation, leading to modest (~30%) or no reduction in total microglia numbers. |
| Comparator Or Baseline | PLX3397/PLX5622: Induce widespread microglial ablation/depletion (often >90%). |
| Quantified Difference | Qualitatively different mechanism (anti-proliferative vs. ablative), with GW2580 preserving the resident microglial population. |
| Conditions | In vivo administration in mouse models of neurodegenerative disease. |
Selecting GW2580 is critical for experiments designed to modulate microglial function and inflammatory status without the confounding variable of massive cell death and removal.
GW2580 has well-characterized solubility profiles, facilitating reproducible formulation for both in vitro and in vivo applications. For in vivo oral gavage, it can be prepared as a suspension in standard vehicles like 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80. For clear solutions, it is soluble at ≥2.08 mg/mL in vehicles such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline, or 10% DMSO / 90% corn oil. This established data on solubility and vehicle compatibility provides a clear advantage over less-characterized compounds, reducing the time and resources spent on formulation development and ensuring more consistent compound exposure in animal studies. Oral administration of an 80 mg/kg dose has been shown to achieve a maximal plasma concentration of 5.6 µM in mice.
| Evidence Dimension | Solubility in In Vivo Vehicles |
| Target Compound Data | Soluble to ≥2.08 mg/mL in clear solution vehicles (e.g., DMSO/PEG300/Tween-80/saline) and can be suspended in CMC-based vehicles. |
| Comparator Or Baseline | Generic or less-characterized inhibitors which may lack publicly available, validated formulation protocols. |
| Quantified Difference | Provides established, quantitative formulation recipes for achieving specific concentrations and administration routes. |
| Conditions | Standard laboratory solvents and vehicles for in vivo research. |
This well-documented processability saves significant time in experimental setup and increases the likelihood of achieving consistent, reproducible compound exposure in vivo.
Based on its high selectivity, GW2580 is the indicated choice for cancer models where both CSF1R (on macrophages) and c-Kit (on cancer cells or mast cells) are active. Its use avoids the ambiguous results that would arise from using a dual inhibitor like Pexidartinib, allowing for precise targeting of tumor-associated macrophages (TAMs).
For research in neurodegenerative diseases like Alzheimer's or ALS, GW2580 is ideal for studying the impact of inhibiting microglial proliferation and activation. Unlike ablative compounds, it allows researchers to investigate the function of a preserved, but less proliferative, microglial population, which is critical for understanding their role in disease progression.
The compound's demonstrated oral bioavailability and established formulation protocols make it a reliable tool for in vivo studies of diseases where macrophage accumulation is a key factor, such as arthritis. Its ability to inhibit monocyte growth and macrophage accumulation in vivo provides a robust method for testing the therapeutic hypothesis of CSF1R inhibition.
Irritant